molecular formula C8H15ClN4O2 B6188408 ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride CAS No. 2639391-59-4

ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride

Cat. No.: B6188408
CAS No.: 2639391-59-4
M. Wt: 234.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid esters under acidic or basic conditions.

    Introduction of the Aminopropyl Group: The aminopropyl group is introduced via nucleophilic substitution reactions, often using alkyl halides or tosylates as the electrophilic partners.

    Esterification: The carboxylate group is esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: Nucleophilic substitution reactions can modify the ester or amino groups, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, tosylates, and other electrophilic reagents.

Major Products

    Oxidation Products: Imines, amides.

    Reduction Products: Dihydrotriazole derivatives.

    Substitution Products: Various functionalized triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its stable triazole ring makes it a valuable intermediate in organic synthesis.

Biology

The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new therapeutic agents. Its triazole ring is known to enhance the pharmacokinetic properties of drugs.

Industry

In the industrial sector, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, modulating their activity. The aminopropyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: The free base form without the hydrochloride salt.

    Methyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: A methyl ester analog.

    Propyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate: A propyl ester analog.

Uniqueness

Ethyl 3-[(1S)-1-aminopropyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride is unique due to its specific ester and salt forms, which can influence its solubility, stability, and reactivity. The hydrochloride salt form enhances its solubility in water, making it more suitable for biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2639391-59-4

Molecular Formula

C8H15ClN4O2

Molecular Weight

234.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.